molecular formula C21H27NO5 B1597243 6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isoquinoline CAS No. 22324-83-0

6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isoquinoline

Cat. No. B1597243
CAS RN: 22324-83-0
M. Wt: 373.4 g/mol
InChI Key: WAXADPYOTKIQBY-UHFFFAOYSA-N
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Description

6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isoquinoline, also known as Aporphine alkaloid, is a natural compound found in various plant species. It has been studied for its potential pharmacological properties, including anti-cancer, anti-inflammatory, and anti-diabetic effects.

Scientific Research Applications

6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isoquinoline has been studied for its potential anti-cancer properties. In a study conducted on human breast cancer cells, this compound was found to inhibit cell proliferation and induce apoptosis (programmed cell death). It has also been studied for its anti-inflammatory properties, with research showing that it can reduce inflammation in animal models of arthritis. Additionally, it has been investigated for its potential anti-diabetic effects, with studies showing that it can improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Mechanism Of Action

The mechanism of action of 6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isoquinoline is not fully understood. However, research suggests that it may exert its pharmacological effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory pathways.

Biochemical And Physiological Effects

6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isoquinoline has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in cancer cell growth, such as topoisomerase and tyrosine kinase. It has also been shown to modulate the expression of genes involved in inflammation and insulin signaling. Additionally, it has been found to reduce oxidative stress and improve mitochondrial function.

Advantages And Limitations For Lab Experiments

One advantage of using 6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isoquinoline in lab experiments is its potential pharmacological properties, which make it a promising candidate for drug development. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its pharmacological effects.

Future Directions

There are several future directions for the study of 6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isoquinoline. One direction is to investigate its potential anti-cancer properties further, with a focus on its mechanism of action and its efficacy in animal models of cancer. Another direction is to explore its potential anti-inflammatory and anti-diabetic effects in more detail, with a focus on its effects on specific inflammatory pathways and its efficacy in animal models of inflammation and diabetes. Additionally, further research is needed to optimize the synthesis method of this compound and to develop more efficient and cost-effective methods of production.
In conclusion, 6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isoquinoline is a natural compound with potential pharmacological properties. It has been studied for its anti-cancer, anti-inflammatory, and anti-diabetic effects, and its mechanism of action is not fully understood. Further research is needed to optimize its pharmacological effects, explore its potential therapeutic applications, and develop more efficient methods of production.

properties

IUPAC Name

6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO5/c1-22-8-7-13-9-16(23-2)17(24-3)12-15(13)20(22)14-10-18(25-4)21(27-6)19(11-14)26-5/h9-12,20H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXADPYOTKIQBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1C3=CC(=C(C(=C3)OC)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40385429
Record name 6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isoquinoline

CAS RN

22324-83-0
Record name 6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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